
Ivacaftor
Vue d'ensemble
Description
L’ivacaftor est un médicament utilisé pour traiter la mucoviscidose chez les personnes présentant des mutations spécifiques du gène régulateur de la conductance transmembranaire de la mucoviscidose (CFTR), principalement la mutation G551D . C’est un potentialisateur du CFTR qui améliore le transport des ions chlorure à travers les membranes cellulaires, améliorant ainsi les symptômes et la pathologie sous-jacente de la mucoviscidose . L’this compound a été développé par Vertex Pharmaceuticals et a été approuvé par la Food and Drug Administration (FDA) des États-Unis en janvier 2012 .
Applications De Recherche Scientifique
Key Clinical Trials
- Phase II and III Trials : Multiple studies have demonstrated significant improvements in pulmonary function and quality of life among patients treated with ivacaftor. For instance, a 24-week placebo-controlled trial showed a mean absolute increase in percent predicted forced expiratory volume in 1 second (FEV1) of 12.5 percentage points in patients aged 6 to 11 years .
- Long-term Studies : A long-term observational study (GOAL study) confirmed sustained benefits over five years, showing improvements in lung function, growth metrics, and reductions in pulmonary exacerbations .
- Real-World Effectiveness : A study involving four children with the F508del/G551D genotype reported significant improvements in lung function and nutritional status after initiating this compound treatment .
Summary of Efficacy Data
Study Type | Patient Age Group | Treatment Duration | FEV1 Improvement | Sweat Chloride Change |
---|---|---|---|---|
Phase II | 6-11 years | 24 weeks | +12.5% | -53.5 mmol/L |
GOAL Study | ≥6 years | 5 years | Sustained benefit | Significant reduction |
Real-World Study | 6-14 years | Variable | Significant | Not specified |
Safety Profile
The safety profile of this compound has been extensively evaluated across various studies. Adverse events reported are generally comparable to placebo groups, indicating that this compound is well tolerated among patients . Common side effects include gastrointestinal disturbances and respiratory symptoms; however, these are typically mild and manageable.
Implications for Pediatric Patients
Recent studies suggest that early intervention with this compound may improve outcomes significantly for younger patients. For example, findings from the KIWI study indicated that this compound positively impacts pancreatic exocrine function in children aged 2 to 5 years, suggesting a potential to alter disease progression if administered early .
Mécanisme D'action
L’ivacaftor exerce ses effets en se liant à la protéine CFTR et en augmentant sa probabilité d’ouverture, améliorant ainsi le transport des ions chlorure à travers les membranes épithéliales . Cette action contribue à soulager les symptômes de la mucoviscidose en réduisant la viscosité du mucus et en améliorant la fonction pulmonaire . Les cibles moléculaires de l’this compound comprennent la protéine CFTR, qui est impliquée dans la régulation du flux de fluide dans les cellules . Le mécanisme d’action de l’this compound est unique en ce qu’il cible directement la cause sous-jacente de la mucoviscidose plutôt que de simplement traiter les symptômes .
Analyse Biochimique
Biochemical Properties
Ivacaftor acts by increasing the open probability of the CFTR channel, thus enhancing the transport of chloride ions across epithelial membranes . This action of this compound is crucial in biochemical reactions, particularly those involving the CFTR protein .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by improving the regulation of salt and water absorption and secretion in various tissues . This includes an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CFTR channels directly to induce a non-conventional mode of gating which in turn increases the probability that the channel is open . This action results in changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. While specific information on this compound’s stability and degradation is limited, it is known that this compound is mainly eliminated in the feces after metabolic conversion .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Metabolic Pathways
This compound is involved in metabolic pathways that involve the CFTR protein . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed at a moderate speed with a Tmax of 2–3 h . This compound distributes extensively into the peripheral tissues with an apparent volume of distribution of 250–350 L .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell surface, specifically the epithelial cell surface . Here, it binds to the CFTR channels to exert its effects .
Méthodes De Préparation
La synthèse de l’ivacaftor implique plusieurs étapes, commençant par la préparation d’intermédiaires clés. Une voie de synthèse courante comprend la réaction de l’acide 4-oxo-1,4-dihydroquinoline-3-carboxylique avec le 5-amino-2,4-di-tert-butylphénol dans un solvant organique . Le mélange réactionnel est ensuite traité avec de la méthylisobutylcétone pour former un mélange réactionnel solvaté, qui est ensuite isolé et purifié pour obtenir de l’this compound pur . Les méthodes de production industrielle impliquent souvent l’optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté tout en minimisant les impuretés et les sous-produits .
Analyse Des Réactions Chimiques
L’ivacaftor subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de l’this compound peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut conduire à la formation de dérivés de quinoléine réduits .
Applications de la recherche scientifique
L’this compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En médecine, l’this compound est principalement utilisé pour traiter la mucoviscidose en améliorant la fonction de la protéine CFTR . Il a également été étudié pour son utilisation potentielle dans le traitement d’autres affections impliquant un dysfonctionnement du CFTR, telles que la bronchopneumopathie chronique obstructive (BPCO) . En chimie, l’this compound sert de composé modèle pour étudier la synthèse et la réactivité des dérivés de la quinoléine . De plus, la pharmacocinétique et le transport lymphatique de l’this compound ont été largement étudiés afin de comprendre son absorption, sa distribution, son métabolisme et son excrétion .
Comparaison Avec Des Composés Similaires
L’ivacaftor est souvent comparé à d’autres modulateurs du CFTR, tels que le lumacaftor, le tezacaftor et l’eluxacaftor . Bien que tous ces composés visent à améliorer la fonction du CFTR, ils diffèrent par leur mécanisme d’action et leur efficacité. Le lumacaftor et le tezacaftor sont des correcteurs du CFTR qui aident à améliorer le repliement et le trafic de la protéine CFTR vers la surface cellulaire . L’eluxacaftor, quant à lui, est un correcteur du CFTR de nouvelle génération qui agit en synergie avec l’this compound et le tezacaftor pour améliorer la fonction du CFTR . L’unicité de l’this compound réside dans sa capacité à potentialiser la protéine CFTR, ce qui le rend particulièrement efficace pour les personnes atteintes de mutations de la porte comme la G551D .
Activité Biologique
Ivacaftor, marketed as Kalydeco, is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator developed by Vertex Pharmaceuticals. It is primarily used to treat cystic fibrosis (CF) in patients who have specific mutations in the CFTR gene, notably the G551D mutation. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, safety profile, and real-world outcomes.
This compound functions by enhancing the opening probability of the CFTR protein at the cell surface, thereby improving chloride ion transport across epithelial membranes. This action is particularly effective for mutations like G551D, where the CFTR channel does not open properly. The drug was identified through high-throughput screening and validated in vitro before advancing to clinical trials .
Key Findings from Clinical Trials
- Efficacy in G551D Mutation :
- Long-term Outcomes :
- Impact on Other Mutations :
Table: Summary of Clinical Trial Outcomes
Study | Patient Population | Duration | Key Outcomes |
---|---|---|---|
STRIVE | G551D mutation | 48 weeks | FEV1: +8.7% (p=0.008), Quality of Life improvement |
ENVISION | G551D mutation (6-11 years) | 24 weeks | Significant pulmonary function improvement |
PERSIST | Long-term follow-up | 96 weeks | Sustained FEV1 improvement, weight gain |
Safety Profile
This compound has been generally well tolerated across various studies. Common adverse events include pulmonary exacerbations and upper respiratory infections, which are consistent with the underlying disease rather than the drug itself . A notable finding from long-term studies is that serious adverse events occurred in about 20-23% of patients but were mostly manageable .
Table: Adverse Events Reported
Adverse Event | Frequency (%) |
---|---|
Pulmonary Exacerbation | 20 |
Cough | 15 |
Upper Respiratory Infection | 10 |
Real-World Outcomes
Recent observational studies corroborate clinical trial findings, showing that this compound treatment leads to improvements in lung function, nutritional status, and overall quality of life for patients with CF. For instance, a compassionate-use study indicated an absolute change in FEV1 of +11.9 percentage points within the first few months of treatment .
Case Study: Pediatric Patient Response
A case study involving a child aged 12-24 months with a gating mutation showed substantial reductions in sweat chloride levels and improvements in growth metrics after initiating this compound treatment for 24 weeks . This suggests that early intervention may preserve pancreatic function and enhance overall health outcomes.
Propriétés
IUPAC Name |
N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKAOJPTOLRMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236281 | |
Record name | Ivacaftor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ivacaftor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
low (<0.05 µg/mL), 2.00e-03 g/L | |
Record name | Ivacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08820 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ivacaftor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
A wide variety of CFTR mutations correlate to the Cystic Fibrosis phenotype and are associated with differing levels of disease severity. The most common mutation, affecting approximately 70% of patients with CF worldwide, is known as F508del-CFTR or delta-F508 (ΔF508), in which a deletion in the amino acid phenylalanine at position 508 results in impaired production of the CFTR protein, thereby causing a significant reduction in the amount of ion transporter present on cell membranes. Ivacaftor as monotherapy has failed to show a benefit for patients with delta-F508 mutations, most likely due to an insufficient amount of protein available at the cell membrane for interaction and potentiation by the drug. The next most common mutation, G551D, affecting 4-5% of CF patients worldwide is characterized as a missense mutation, whereby there is sufficient amount of protein at the cell surface, but opening and closing mechanisms of the channel are altered. Ivacaftor is indicated for the management of CF in patients with this second type of mutation, as it binds to and potentiates the channel opening ability of CFTR proteins on the cell membrane. Ivacaftor exerts its effect by acting as a potentiator of the CFTR protein, an ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs. Alterations in the CFTR gene result in altered production, misfolding, or function of the protein and consequently abnormal fluid and ion transport across cell membranes. Ivacaftor improves CF symptoms and underlying disease pathology by potentiating the channel open probability (or gating) of CFTR protein in patients with impaired CFTR gating mechanisms. The overall level of ivacaftor-mediated CFTR chloride transport is dependent on the amount of CFTR protein at the cell surface and how responsive a particular mutant CFTR protein is to ivacaftor potentiation. | |
Record name | Ivacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08820 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
873054-44-5 | |
Record name | Ivacaftor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873054-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ivacaftor [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873054445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ivacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08820 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ivacaftor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IVACAFTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y740ILL1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ivacaftor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212-215 | |
Record name | Ivacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08820 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.